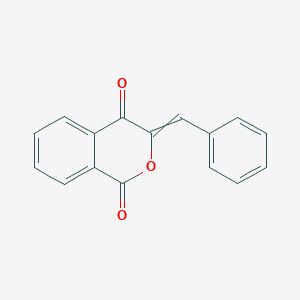

3-Benzylideneisochromene-1,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 3-Benzylideneisochromene-1,4-dione has been explored through various methods. For instance, a novel synthesis approach for 1-hydroxy-3,4-dihydro-1H-benz[g]isochromene-5,10-dione, claimed to be bioactive, was achieved using a phthalide annulation reaction, illustrating the versatility in synthesizing isochromene derivatives (Jacobs, Claessens, & Kimpe, 2008). Additionally, synthesis involving cyclic 1,3-diones with C60 indicates the possibility of forming unique fullerene adducts, showcasing the reactive flexibility of isochromene structures (Jensen, Khong, Saunders, Wilson, & Schuster, 1997).

Molecular Structure Analysis

Molecular structure analysis has been performed using various techniques, including X-ray crystallography. The structure of derivatives like 4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione has been confirmed, providing insights into the spatial arrangement and bonding within these molecules (Hwang, Yang, Chuang, & Lee, 2017).

Chemical Reactions and Properties

The chemical reactions involving this compound derivatives encompass a wide range, from photocycloaddition with cyclic diones to reactions with alkenes leading to novel heterocyclic compounds. For example, the photocycloaddition of cyclic 1,3-diones with C60 leads to the formation of unique fused furanylfullerenes, demonstrating the compound's reactivity towards fullerene (Jensen et al., 1997).

Physical Properties Analysis

The physical properties of this compound derivatives, such as thermal stability and solubility, are crucial for their application in various domains. The study on the synthesized compound using a dual approach of experimental and computational techniques revealed higher thermal stability, which is significant for material science applications (Kumar, Muhammad, Koh, Khalid, & Ayub, 2019).

Chemical Properties Analysis

The exploration of chemical properties, especially in terms of reactivity with different chemical groups, allows for a deeper understanding of this compound's potential uses. The compound's ability to undergo various chemical transformations, such as those leading to the synthesis of antitumor agents, highlights its chemical versatility (Mondal, Nogami, Asao, & Yamamoto, 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Properties

A study conducted by Dang Thi et al. (2015) utilized 1,4-Dihydroxy-2-naphthoic acid in a five-step synthesis to produce 3-substituted 1H-benzo[g]isochromene-5,10-diones. These compounds exhibited interesting cytotoxic activities against different cancer cell lines, highlighting their potential as anticancer agents (Dang Thi, Vu Thi, Phuong, Nguyen, Depetter, Vu Duc, & D’hooghe, 2015).

Copper(II)-Catalyzed Synthesis

Liu and Sun (2012) reported the high-yield synthesis of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives through a copper(II)-catalyzed three-component reaction. This study expands the scope of naphthoquinone difunctionalization, demonstrating the versatility of 3-Benzylideneisochromene-1,4-dione derivatives in organic synthesis (Liu & Sun, 2012).

Isocoumarin Analogue of Dicoumarol

Research by Buu‐Hoï et al. (2010) explored the reaction of Isochroman-1,4-dione with formaldehyde to create a compound analogous to dicoumarol. Although this compound lacks the potent anticoagulant properties of dicoumarol, it represents an important structural analysis and chemical synthesis study (Buu‐Hoï, Jacquignon, & Mangane, 2010).

Highly Functionalized Derivatives Synthesis

Shaabani et al. (2009) developed a method for producing highly functionalized bis(4H-chromene)- and 4H-benzo[g]chromene-3,4-dicarboxylate derivatives. These compounds are related to natural products with a broad spectrum of biological activity, further highlighting the synthetic utility of derivatives related to this compound (Shaabani, Ghadari, Sarvary, & Rezayan, 2009).

Corrosion Inhibition Performance

A study by Chafiq et al. (2020) focused on the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic environments. This research indicates the broader chemical application potential of compounds structurally related to this compound, emphasizing their importance in materials science (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Eigenschaften

IUPAC Name |

3-benzylideneisochromene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-15-12-8-4-5-9-13(12)16(18)19-14(15)10-11-6-2-1-3-7-11/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCIWVMRMBVNNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[(4-aMinophenyl)Methyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/no-structure.png)